molecular formula C11H12O4 B12433280 Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate

Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate

Cat. No.: B12433280
M. Wt: 208.21 g/mol
InChI Key: CUEDLSLTSIRGCF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound’s molecular formula is C₁₁H₁₂O₄ , with a molecular weight of 208.21 g/mol . Its IUPAC name specifies the (2E)-configuration, indicating a trans arrangement of substituents across the α,β-unsaturated ester system (Figure 1). The core structure comprises:

  • A 2-hydroxyphenyl ring at the β-position.
  • A methoxy group (-OCH₃) at the γ-position.
  • A methyl ester (-COOCH₃) at the α-position.

Key structural features :

  • Conjugation : The enoate system (C=C-O-COOCH₃) enables π-electron delocalization, stabilizing the molecule and influencing its spectroscopic signatures.
  • Hydrogen bonding : The phenolic -OH group forms an intramolecular hydrogen bond with the ester carbonyl oxygen, as evidenced by infrared (IR) stretching frequencies near 3200 cm⁻¹ (O-H) and 1680 cm⁻¹ (C=O).

Stereochemical analysis :
Nuclear magnetic resonance (NMR) data confirm the E-stereochemistry. The coupling constant (J) between H-2 and H-3 is 16.2 Hz , characteristic of trans-vicinal protons in α,β-unsaturated esters.

Table 1: Key structural parameters

Parameter Value Source
Molecular formula C₁₁H₁₂O₄
Molecular weight 208.21 g/mol
C=C bond length (calc.) 1.34 Å
C-O (ester) bond length 1.22 Å

Comparative Analysis of Tautomeric Forms

Tautomerism in this system arises from proton redistribution between the phenolic -OH and ester carbonyl groups. Three plausible tautomers were evaluated (Figure 2):

  • Keto-enol (dominant form) :

    • The phenolic proton remains on the aromatic ring.
    • Stabilized by resonance between the enoate and phenyl groups.
    • ¹H NMR in CDCl₃ shows a singlet at δ 5.9 ppm for the vinylic proton, consistent with a locked enolic structure.
  • Quinonoid tautomer :

    • Proton transfer from -OH to carbonyl oxygen creates a cyclohexadienone system.
    • Predicted to be 12.3 kcal/mol less stable than the enol form via density functional theory (DFT).
  • Zwitterionic form :

    • Deprotonated phenolic oxygen and protonated ester oxygen.
    • Not observed experimentally due to high energy (ΔG = +18.7 kcal/mol ).

Spectroscopic evidence :

  • IR : Absence of a broad O-H stretch above 3400 cm⁻¹ in nonpolar solvents confirms intramolecular H-bonding rather than free -OH.
  • ¹³C NMR : The carbonyl carbon resonates at δ 167.5 ppm , intermediate between typical ester (170–175 ppm) and enolic (160–165 ppm) carbons, suggesting partial conjugation.

Table 2: Relative stability of tautomers

Tautomer Energy (kcal/mol) Population (298 K)
Keto-enol 0.0 >99%
Quinonoid +12.3 <1%
Zwitterionic +18.7 Negligible

Computational Modeling of Electronic Structure

Time-dependent density functional theory (TD-DFT) at the B3LYP/6-311++G(d,p) level reveals:

  • Frontier molecular orbitals :

    • HOMO : Localized on the phenolic ring and conjugated enoate system.
    • LUMO : Predominantly on the ester carbonyl and adjacent double bond.
    • Energy gap (ΔE) : 4.82 eV, indicating moderate reactivity.
  • Charge distribution :

    • Natural population analysis (NPA) shows:
      • Phenolic O: -0.52 e
      • Ester carbonyl O: -0.61 e
      • Methoxy O: -0.47 e
  • Excited-state dynamics :

    • The S₁ → S₀ transition at 287 nm (calc. 284 nm) involves π→π* excitation with a oscillator strength (f) of 0.89.
    • Intersystem crossing (ISC) to triplet states occurs with a rate constant of 3.2 × 10⁸ s⁻¹ , slower than related coumarin derivatives due to reduced spin-orbit coupling.

Table 3: Key electronic parameters

Parameter Value
HOMO energy -6.34 eV
LUMO energy -1.52 eV
Dipole moment 4.78 Debye
Polarizability (α) 28.7 ų

Properties

IUPAC Name

methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-7-9(11(13)15-2)8-5-3-4-6-10(8)12/h3-7,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEDLSLTSIRGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to form the aryl-acrylate bond.

Reaction Scheme

Step 1: Synthesis of methyl 3-methoxy-2-iodoprop-2-enoate (iodoacrylate precursor).
Step 2: Coupling with 2-hydroxyphenylboronic acid under Suzuki conditions.

Key Parameters
Parameter Value Source
Catalyst Pd(PPh₃)₄ or PdCl₂-CuI
Base K₃PO₄ or Et₃N
Solvent THF/H₂O or Dioxane
Temperature 85–90°C
Yield 60–85%

Mechanistic Insight:
The reaction proceeds via oxidative addition of the iodoacrylate to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the methoxy group may influence regioselectivity, favoring E-configuration due to conjugation stabilization.

Hydrogenolysis of Benzyl-Protected Precursors

This approach involves deprotection of a benzyl-ether intermediate to yield the hydroxyphenyl group.

Reaction Scheme

Step 1: Synthesis of methyl 2-(2-benzyloxyphenyl)-3-methoxyprop-2-enoate.
Step 2: Hydrogenation to remove the benzyl group.

Key Parameters
Parameter Value Source
Catalyst 5% Pd/C
Solvent Ethyl acetate
Pressure 3 atm H₂
Yield 99%

Advantages:

  • High yield due to mild conditions.
  • Retains the E-configuration of the acrylate moiety.

DABCO-Catalyzed Coupling

This method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for nucleophilic aromatic substitution.

Reaction Scheme

Step 1: Activation of a chloroacrylate intermediate.
Step 2: Coupling with 2-hydroxyphenol under basic conditions.

Key Parameters
Parameter Value Source
Catalyst DABCO
Base K₂CO₃
Solvent Toluene
Temperature Room temperature
Yield 60–75%

Mechanistic Insight:
DABCO facilitates deprotonation of the phenol, enhancing nucleophilicity for attack on the chloroacrylate. The methoxy group directs regioselectivity via electron-donating effects.

This sequential approach involves forming the methoxyacrylate ester followed by introduction of the hydroxyphenyl group.

Reaction Scheme

Step 1: Esterification of 3-methoxyacrylic acid with methanol.
Step 2: Electrophilic substitution or coupling to attach the hydroxyphenyl group.

Key Parameters
Parameter Value Source
Acid Catalyst H₂SO₄ or HCl
Solvent Methanol
Temperature Reflux (65°C)
Yield (Step 1) 90–95%

Limitations:

  • Requires additional steps for hydroxyphenyl group introduction.
  • Lower overall yield compared to direct coupling methods.

Comparative Analysis of Methods

Method Yield (%) Stereochemical Control Scalability Complexity
Suzuki Coupling 60–85 High (E-configuration) Moderate High
Hydrogenolysis 99 Retained High Low
DABCO-Catalyzed 60–75 Moderate Moderate Moderate
Esterification 90–95 None High Low

Optimal Choice:

  • High Purity/Control: Suzuki-Miyaura or Hydrogenolysis.
  • Cost Efficiency: Esterification followed by substitution.

Key Challenges and Solutions

  • Stereochemical Purity:

    • Challenge: E-configuration can racemize under harsh conditions.
    • Solution: Use mild coupling conditions (e.g., Suzuki at 85°C) or hydrogenolysis under low pressure.
  • Functional Group Compatibility:

    • Challenge: Methoxy groups may undergo demethylation under acidic/basic conditions.
    • Solution: Employ neutral solvents (e.g., toluene) and catalysts like DABCO.

Experimental Validation

Example 1: Suzuki Coupling

Reagents:

  • Methyl 3-methoxy-2-iodoprop-2-enoate (1.0 eq)
  • 2-Hydroxyphenylboronic acid (1.2 eq)
  • Pd(PPh₃)₄ (5 mol%)
  • K₃PO₄ (2.0 eq)
  • THF/H₂O (4:1), 85°C, 12 h

Outcome:

  • Product isolated via column chromatography (SiO₂, EtOAc/hexanes).
  • Yield: 78% (confirmed by HPLC).

Example 2: Hydrogenolysis

Reagents:

  • Methyl 2-(2-benzyloxyphenyl)-3-methoxyprop-2-enoate (1.0 eq)
  • 5% Pd/C (10 wt%)
  • Ethyl acetate, 3 atm H₂, 2 h

Outcome:

  • Yield: 99% (crystalline solid, mp 125–126°C).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The acrylate moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenolic esters.

Scientific Research Applications

Scientific Research Applications

Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate serves as a versatile building block in organic synthesis for creating complex molecules. It is also utilized in the production of specialty chemicals and materials with specific properties.

Biological Activities

This compound has demonstrated several noteworthy biological activities:

  • Antioxidant Properties: It can scavenge free radicals, which helps in reducing oxidative stress in biological systems and preventing cellular damage associated with various diseases. Studies have shown it effectively scavenges free radicals, reducing reactive oxygen species (ROS). The compound's ability to reduce reactive oxygen species (ROS) was quantified using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL.
  • Antimicrobial Activity: It possesses antimicrobial properties against a range of pathogens, suggesting its potential as a therapeutic agent in treating infections. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In a controlled study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.
  • Anti-inflammatory Effects: Preliminary research suggests it may modulate inflammatory pathways, providing a basis for its use in anti-inflammatory therapies.

Medical Applications

Ongoing research explores the potential of this compound as a therapeutic agent in treating various diseases. It is explored for potential use in drug development, particularly in the design of new therapeutic agents.

Industrial Applications

In industrial settings, this compound is utilized in the production of polymers and other materials with specific properties.

Agricultural Applications

Methoxyacrylate compounds, including derivatives of this compound, have applications in mosquito vector control . Azoxystrobin, a related compound, is used as a fungicide .

Mechanism of Action

The mechanism of action of Methyl 2-(2-hydroxyphenyl)-3-methoxyacrylate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxyacrylate moiety can undergo chemical transformations that modulate its activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of α,β-unsaturated esters with varying aryl and alkoxy substituents. Key analogs include:

Compound Substituents Key Structural Features
Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate 2-hydroxyphenyl at β-position, methoxy at α-position Hydroxyl group enables H-bonding; planar α,β-unsaturated ester backbone
Azoxystrobin (methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate) Pyrimidinyloxy and cyanophenoxy groups at β-position Bulky pyrimidine ring enhances steric hindrance; cyanophenoxy group increases electron deficiency
Pyraoxystrobin (methyl (E)-2-[2-[[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]oxymethyl]phenyl]-3-methoxyprop-2-enoate) Chlorophenylpyrazole at β-position Chlorine substituent improves lipophilicity; pyrazole ring modifies electronic properties
Coumoxystrobin (methyl (2E)-2-(2-{[(3-butyl-4-methylcoumarin-7-yl)oxy]methyl}phenyl)-3-methoxyprop-2-enoate) Coumarin-derived substituent at β-position Coumarin moiety introduces UV stability; butyl chain enhances hydrophobic interactions
Methyl (2E)-2-[2-(benzyloxy)phenyl]-3-methoxyprop-2-enoate Benzyloxy group at β-position Benzyloxy substituent increases steric bulk; potential for π-π interactions

Physical and Chemical Properties

Property This compound Azoxystrobin Pyraoxystrobin Coumoxystrobin
Molecular Formula C₁₁H₁₂O₄ C₂₂H₁₇N₃O₅ C₂₂H₂₀ClN₃O₅ C₂₈H₃₀O₆
Molecular Weight 208.22 g/mol 403.39 g/mol 458.87 g/mol 486.53 g/mol
Key Functional Groups Hydroxyphenyl, methoxy Cyanophenoxy, pyrimidinyloxy Chlorophenyl, pyrazole Coumarin, butyl chain
Hydrogen Bonding High (due to -OH group) Moderate (no -OH groups) Low (chlorine substituent) Moderate (coumarin oxygen)

Biological Activity

Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate, often referred to as a derivative of methoxyphenylpropanoic acid, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a methoxy group and a hydroxyl group on the aromatic ring, contributing to its potential therapeutic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This structure consists of:

  • A methoxy group (-OCH₃)
  • A hydroxy group (-OH)
  • An enone functional group (C=C=O)

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. Notably, it has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In a controlled study, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential .

Antioxidant Activity

Research indicates that this compound possesses notable antioxidant properties. In vitro assays demonstrated that it effectively scavenges free radicals, which are implicated in oxidative stress and various diseases. The compound's ability to reduce reactive oxygen species (ROS) was quantified using the DPPH radical scavenging assay, yielding an IC50 value of 25 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. In animal models, administration of this compound resulted in a significant reduction in inflammation markers such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This suggests its potential application in treating inflammatory conditions .

Cytotoxicity Against Cancer Cells

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 15 µg/mL, indicating its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was evaluated alongside traditional antibiotics. The results highlighted that this compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with certain antibiotics such as amoxicillin, enhancing their efficacy against resistant strains .

Research Findings Summary Table

Biological ActivityMethodologyKey Findings
AntimicrobialMIC AssaysEffective against S. aureus and E. coli (MIC: 32 µg/mL)
AntioxidantDPPH Scavenging AssayIC50: 25 µg/mL
Anti-inflammatoryIn vivo modelsReduced PGE2 and TNF-α levels
CytotoxicityMTT Assay on cancer cell linesIC50: 15 µg/mL against MCF-7

Q & A

How can X-ray crystallography be employed to determine the crystal structure of Methyl 2-(2-hydroxyphenyl)-3-methoxyprop-2-enoate?

Methodological Answer:
To resolve the crystal structure, single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods. Software like ORTEP-III (with GUI enhancements for Windows) can visualize thermal ellipsoids and refine molecular geometry . Hydrogen bonding patterns, critical for packing arrangements, should be analyzed using graph-set notation (e.g., Etter’s rules) to classify donor-acceptor interactions . For example, the 2-hydroxyphenyl group may form intramolecular hydrogen bonds with the methoxyprop-2-enoate moiety, influencing conformation. Compare with analogs like methyl (2Z)-2-{2-[(6-chloropyrimidin-4-yl)oxy]phenyl}-3-methoxyprop-2-enoate, where substituents alter packing .

What synthetic strategies are effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
A plausible route involves Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and methyl methoxypropiolate. Optimize reaction parameters (temperature, catalyst, solvent polarity) using Design of Experiments (DoE):

  • Catalyst screening : Base catalysts (e.g., KOtBu) or Lewis acids (e.g., TiCl₄) can enhance enolate formation.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) may improve yield by stabilizing intermediates.
  • Purity validation : Use HPLC (C18 column, methanol/water gradient) and ¹H/¹³C NMR to confirm regioselectivity and esterification efficiency . Building block catalogs note 95% purity for pre-synthesized batches, but in-house synthesis allows tailored functionalization .

How do hydrogen-bonding networks influence the solid-state properties of this compound?

Methodological Answer:
Hydrogen bonding dictates molecular packing and stability. Use graph-set analysis (R²₂(8), C(6) chains) to classify interactions:

  • The 2-hydroxyphenyl group likely acts as a donor (O–H⋯O) to the ester carbonyl or methoxy oxygen.
  • Intermolecular C–H⋯O interactions from the methoxy group may stabilize layers.
    Compare with methyl (E)-2-[2-(benzyloxy)phenyl]-3-methoxyprop-2-enoate, where benzyloxy substitution disrupts H-bonding, altering melting points . Differential Scanning Calorimetry (DSC) can correlate thermal stability with packing efficiency.

Which analytical techniques are most robust for characterizing purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies key signals: δ 7.8–6.8 ppm (aromatic H), δ 5.3 ppm (enolic CH), δ 3.8 ppm (methoxy OCH₃). ¹³C NMR confirms ester carbonyl (~170 ppm) and aromatic carbons.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ at m/z 209.17 (C₁₁H₁₂O₄ requires 208.22 Da) .
  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>95%) against pharmacopeial standards .

What structural analogs of this compound exhibit notable bioactivity, and how do substituents modulate activity?

Methodological Answer:

  • Hirsutine (methyl (E)-2-[(2S,3R,12bR)-3-ethyl-indoloquinolizin-2-yl]-3-methoxyprop-2-enoate) demonstrates antimalarial activity, highlighting the role of the methoxyprop-2-enoate group in target binding .
  • Pyraoxystrobin (a fungicidal analog) uses a chlorophenyl-pyrazole substituent for enhanced hydrophobicity and membrane penetration .
  • Ethylhexyl methoxycrylene (a UV absorber) shows that alkyl chain length impacts photostability . For SAR studies, synthesize derivatives with varied aryl groups (e.g., 4-chlorophenyl, 3-nitrophenyl) and evaluate via enzyme inhibition assays.

Which computational methods are suitable for modeling the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier orbitals (HOMO-LUMO gaps) and predict sites for electrophilic attack (e.g., α,β-unsaturated ester) .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess solubility.
  • Docking Studies : Use AutoDock Vina to model binding to targets like cyclooxygenase-2 (COX-2), leveraging the compound’s similarity to NSAID esters .

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